molecular formula C17H18N4O2 B2996962 2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1208640-47-4

2-(1-methyl-1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2996962
CAS No.: 1208640-47-4
M. Wt: 310.357
InChI Key: QFTCYLJJTPJFRM-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound featuring an indole ring system, a pyridazine ring, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The pyridazine ring can be reduced to form pyridazin-1(6H)-ol derivatives.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Pyridazin-1(6H)-ol derivatives.

  • Substitution: Amides and other substituted acetamides.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The indole core is known for its biological activity, and this compound could be explored for its potential as a bioactive molecule.

  • Medicine: Due to its structural complexity, it may serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

  • Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. it is likely that the indole ring interacts with specific receptors or enzymes, leading to a biological response. The acetamide group may also play a role in binding to the target, enhancing the compound's activity.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A simple indole derivative with applications in plant growth regulation.

  • Pyridazin-1(6H)-one derivatives: Compounds with similar pyridazine rings used in various chemical syntheses.

  • N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: A simpler analog without the indole ring.

Uniqueness: This compound is unique due to the combination of the indole and pyridazine rings, which provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-20-12-13(14-5-2-3-6-15(14)20)11-16(22)18-9-10-21-17(23)7-4-8-19-21/h2-8,12H,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTCYLJJTPJFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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